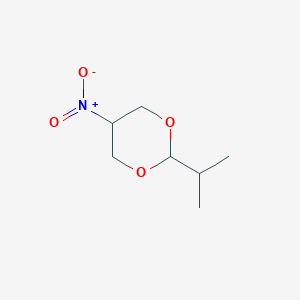
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 It is a derivative of 1,3-dioxane, characterized by the presence of a nitro group and an isopropyl group
準備方法
The synthesis of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) involves several steps. One common method includes the nitration of 1,3-dioxane derivatives under controlled conditions. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective formation of the nitro compound .
Industrial production methods may involve the continuous flow nitration process, which allows for better control over reaction parameters and scalability. This method ensures a consistent yield and purity of the final product.
化学反応の分析
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dioxane ring provides structural stability. The compound’s effects are mediated through its ability to undergo chemical transformations that interact with biological molecules and pathways.
類似化合物との比較
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) can be compared with other similar compounds such as:
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,trans-(9CI): This isomer differs in the spatial arrangement of its functional groups.
1,3-Dioxane-5-carboxylicacid,2-(1-methylethyl)-(9CI): This compound has a carboxylic acid group instead of a nitro group.
1,3-Dioxane-2-methanol,5-(1-methylethyl)-(9CI): This compound features a hydroxyl group instead of a nitro group.
The uniqueness of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
5-nitro-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C7H13NO4/c1-5(2)7-11-3-6(4-12-7)8(9)10/h5-7H,3-4H2,1-2H3 |
InChIキー |
KPDQVDPNOWIHOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1OCC(CO1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
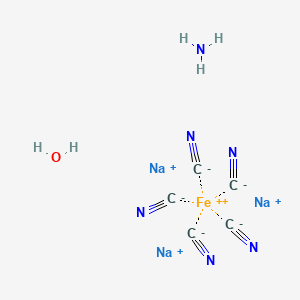
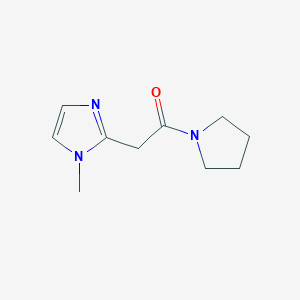
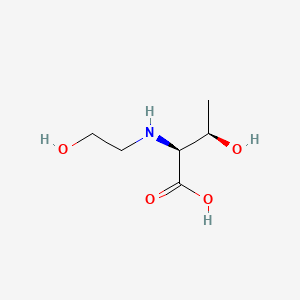
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)

![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)


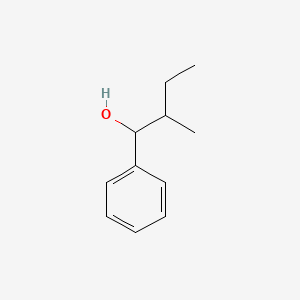

![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
